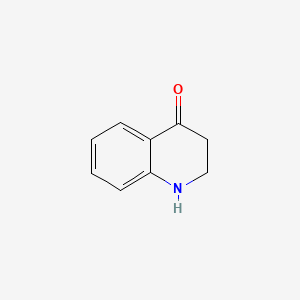

2,3-dihydro-1H-quinolin-4-one

概要

説明

2,3-Dihydro-1H-quinolin-4-one is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of quinoline and features a bicyclic structure consisting of a benzene ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dihydro-1H-quinolin-4-one can be synthesized through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux can yield the desired product . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and iron(III) chloride as catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

2,3-Dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,3-Dihydro-1H-quinolin-4-one serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It has garnered attention for its potential in treating neurological disorders and enhancing drug efficacy. For instance, it is utilized in the development of compounds targeting Alzheimer’s disease and other neurodegenerative conditions .

Antineoplastic Properties

Recent studies have identified this compound as having potential antineoplastic applications. In silico experiments suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further research in oncology .

Biological Research

Mechanistic Studies

The compound is employed in biological research to investigate its effects on cellular processes. This includes studies on its mechanism of action and interactions within biological systems. Its unique structure allows researchers to explore its role in various biochemical pathways .

Natural Product Synthesis

this compound is also pivotal in synthesizing complex natural products. It acts as a versatile building block for organic chemists looking to create diverse chemical entities .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound is utilized as a reagent to improve the accuracy of chemical analyses. It aids in the detection and quantification of other compounds, enhancing the reliability of analytical methods employed in various chemical investigations .

Material Science

Development of New Materials

The compound's unique chemical properties make it an interesting candidate for developing new materials, particularly in coatings and polymers. Researchers are exploring its potential to enhance material performance through structural modifications .

Case Studies

作用機序

The mechanism of action of 2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

類似化合物との比較

2,3-Dihydro-1H-quinolin-4-one can be compared with other similar compounds, such as:

Quinoline: Lacks the dihydro and ketone functionalities, making it less reactive in certain chemical reactions.

Quinolin-4-one: Similar structure but without the dihydro functionality, affecting its chemical and biological properties.

Tetrahydroquinoline: Fully saturated version, which exhibits different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functionalities, which confer distinct chemical reactivity and biological activity.

生物活性

Overview

2,3-Dihydro-1H-quinolin-4-one (C9H9NO) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, making it a derivative of quinoline. Its biological significance stems from its interactions with various cellular targets, including enzymes and receptors, leading to potential therapeutic applications.

Target Interaction

The primary target of this compound is the beta-adrenergic receptors , where it acts as a beta-blocking agent . This interaction is crucial for its pharmacological effects, particularly in modulating cardiovascular responses and influencing metabolic pathways.

Biochemical Properties

The compound has been shown to inhibit phosphodiesterase enzymes, which play a significant role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting various signaling pathways within cells .

Biological Activities

This compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

- Anticancer Activity : Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can significantly reduce cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines .

- Antifungal Activity : Compounds derived from this compound have displayed promising antifungal activity against various strains, particularly those containing specific functional groups such as semicarbazones .

- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging capabilities, suggesting their potential as antioxidant therapies.

- Antibacterial Activity : Certain derivatives have shown activity against Mycobacterium smegmatis, indicating potential as antituberculosis agents.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of this compound derivatives on breast cancer cells (MDA-MB-231), compounds were tested at concentrations of 10 µM, 15 µM, and 25 µM. The results indicated that at 10 µM concentration, the viability percentage dropped below 47% for some compounds. At higher concentrations (25 µM), several compounds reduced cell survival to approximately 30%, demonstrating significant bioactivity potential .

Table 2: GI50 Values Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | <10 |

| 3b | PC-3 | 28 |

| 4g | MDA-MB-231 | <30 |

| 4e | MRC-5 | >82 |

Pharmacokinetics and Stability

Pharmacokinetic studies indicate that similar compounds maintain stability in simulated gastric and intestinal fluids. This stability is crucial for their potential oral bioavailability and therapeutic efficacy .

特性

IUPAC Name |

2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWPZNOVIHAWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276195 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-36-7 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dihydroquinolin-4(1H)-one?

A1: The molecular formula of 2,3-dihydroquinolin-4(1H)-one is C9H9NO, and its molecular weight is 147.17 g/mol.

Q2: How can 2,3-dihydroquinolin-4(1H)-ones be synthesized?

A2: Several methods exist for synthesizing 2,3-dihydroquinolin-4(1H)-ones:

- Acid-catalyzed cyclization of 2-aminochalcones: This widely employed method involves the reaction of 2-aminoacetophenone with benzaldehyde derivatives under basic conditions to form 2-aminochalcones, followed by acid-catalyzed cyclization. [, , , , , , ]

- Palladium-catalyzed carbonylative cyclization: This method utilizes palladium catalysts and carbon monoxide to construct the dihydroquinolinone ring from N-(2-pyridyl)sulfonyl (N-SO2Py)-2-iodoanilines and terminal alkenes. [, ]

- Silver(I) triflate catalyzed synthesis: This mild and efficient one-pot procedure involves reacting o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate. []

- Tetrazole 5-acetic acid catalyzed synthesis: This method utilizes 1H-Tetrazole 5-acetic acid (TAA) as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2’-aminoacetophenone under solvent-free conditions. []

- Other methods: Alternative synthetic approaches include the use of silica chloride, zirconyl nitrate, antimony trichloride, and indium(III) chloride as catalysts. [, , , , ]

Q3: What spectroscopic data are useful for characterizing 2,3-dihydroquinolin-4(1H)-ones?

A3: NMR spectroscopy (both 1H and 13C), IR spectroscopy, and mass spectrometry are commonly employed for characterizing these compounds. [, ] X-ray crystallography can also be used to determine the relative stereochemistry of 2,3-dihydroquinolin-4(1H)-one derivatives. []

Q4: What are some common chemical transformations of 2,3-dihydroquinolin-4(1H)-ones?

A4: 2,3-dihydroquinolin-4(1H)-ones can undergo various transformations, including:

- Halogenation: These compounds readily undergo regioselective and stereoselective α-halogenation at the 3-position using reagents like iodine or pyridinium perbromide. [, ]

- Suzuki-Miyaura cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable the introduction of aryl groups at the 6- and 8-positions of 2,3-dihydroquinolin-4(1H)-ones. []

- Oxidation: Treatment with thallium(III) p-tolylsulfonate or iodine can oxidize 2,3-dihydroquinolin-4(1H)-ones to the corresponding quinolin-4(1H)-ones or 4-methoxyquinolines, respectively. [, , ]

- Dehydrosulfonylation: 2-aryl-3-bromo-1-methanesulfonyl-2,3-dihydroquinolin-4(1H)-ones can undergo dimethyl sulfoxide (DMSO)-promoted dehydrosulfonylation to yield 2-aryl-3-bromoquinolin-4(1H)-ones. []

Q5: How do substituents on the 2,3-dihydroquinolin-4(1H)-one scaffold affect its reactivity?

A5: The nature and position of substituents can significantly influence the reactivity of the dihydroquinolinone core. For instance, electron-donating groups generally enhance reactivity towards electrophilic attack, while electron-withdrawing groups have the opposite effect. The presence of bulky substituents at the 2-position can hinder certain reactions due to steric hindrance. [, , ]

Q6: What are the known biological activities of 2,3-dihydroquinolin-4(1H)-ones?

A6: 2,3-Dihydroquinolin-4(1H)-ones exhibit a broad spectrum of biological activities, including:

- Anticancer activity: Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some showing selectivity for cancer cells over normal cells. []

- Antifungal activity: Many 2,3-dihydroquinolin-4(1H)-one derivatives, particularly those containing semicarbazone moieties, display promising antifungal activity against various fungal strains. [, ]

- Antioxidant activity: Certain derivatives exhibit potent free radical scavenging ability, making them potential candidates for antioxidant therapies. []

- Antibacterial activity: Some 4-alkoxy-2-arylquinoline derivatives, synthesized from 2,3-dihydroquinolin-4(1H)-one precursors, show promising activity against Mycobacterium smegmatis, suggesting potential as antituberculosis agents. []

Q7: Are there any known drug candidates or pharmaceuticals based on the 2,3-dihydroquinolin-4(1H)-one scaffold?

A7: While no currently marketed drugs are solely based on the 2,3-dihydroquinolin-4(1H)-one core, this scaffold serves as a crucial building block in several drug discovery programs, particularly in anticancer and antimicrobial research. [, ]

Q8: What are the limitations of using 2,3-dihydroquinolin-4(1H)-ones as therapeutic agents?

A8: Despite their promising biological activities, several challenges need to be addressed before 2,3-dihydroquinolin-4(1H)-ones can be developed into viable therapeutics:

Q9: What are some other potential applications of 2,3-dihydroquinolin-4(1H)-ones beyond medicinal chemistry?

A9: Apart from their therapeutic potential, 2,3-dihydroquinolin-4(1H)-ones hold promise in diverse fields:

- Fluorescent probes: Derivatives exhibiting solvatochromic fluorescence emission properties show potential as sensors for specific analytes, such as fluoride ions. []

- Catalysts: The inherent chirality of certain 2,3-dihydroquinolin-4(1H)-ones makes them attractive candidates for developing chiral catalysts for asymmetric synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。